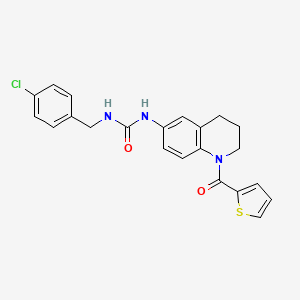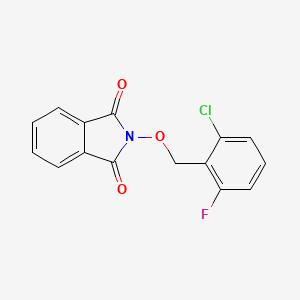
7-Methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-Methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline;hydrochloride” is a complex organic molecule. It is also known as γ-Cadinene . Unfortunately, there is limited information available about this specific compound.
Molecular Structure Analysis
The molecular structure of a compound can provide valuable insights into its properties and potential reactivity. The compound has a molecular formula of C15H24 . It’s a complex structure with multiple rings and functional groups .Wissenschaftliche Forschungsanwendungen
Insights from Related Compounds
Medicinal Chemistry and Therapeutics 8-Hydroxyquinoline derivatives, including those similar to the compound , have shown significant biological activities, leading to their exploration in developing drugs for treating life-threatening diseases such as cancer, HIV, neurodegenerative disorders, etc. Their metal chelation properties make them potential candidates for various disease treatments, showcasing the diversity in scientific research applications of these compounds (Gupta, Luxami, & Paul, 2021).
Anticancer and Neuroprotective Properties Tetrahydroisoquinolines, related to the structure of the query compound, have been explored for their anticancer properties and potential as neuroprotective agents. Their capacity to act as privileged scaffolds in drug discovery for cancer and central nervous system disorders highlights the importance of such compounds in therapeutic research (Singh & Shah, 2017).
Bioavailability and Nutraceutical Potential The pharmacological review of chlorogenic acid, a phenolic compound found in various foods and beverages, emphasizes the compound's nutraceutical potential against metabolic syndrome. This insight into the bioavailability, beneficial properties, and mechanisms of action of phenolic compounds like chlorogenic acid underscores the broader implications for dietary supplements and functional foods, providing a context for the nutritional and therapeutic applications of related quinoline derivatives (Lu et al., 2020).
Environmental and Industrial Applications The occurrence, fate, and behavior of parabens in aquatic environments review, though not directly related to quinolines, illustrates the importance of understanding the environmental impact and behavior of chemical compounds used in consumer products. This knowledge can inform the development and use of quinoline derivatives in a manner that considers environmental sustainability and safety (Haman et al., 2015).
Eigenschaften
IUPAC Name |
7-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-8-4-5-9-3-2-6-11-10(9)7-8;/h8-11H,2-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYKHSGSDCMSQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CCCNC2C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(1H-indol-2-yl)methanone](/img/structure/B2661611.png)


![2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxymethyl]oxirane](/img/structure/B2661618.png)
![N-[2-(4-chlorophenyl)ethyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2661619.png)
![4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B2661624.png)





![2-{[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]methyl}benzonitrile](/img/no-structure.png)
![5-[(Naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B2661632.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2661633.png)